molecular formula C7H13NO2 B13468794 4-Hydroxy-6,6-dimethylpiperidin-2-one

4-Hydroxy-6,6-dimethylpiperidin-2-one

Cat. No.: B13468794
M. Wt: 143.18 g/mol
InChI Key: ZEJCIJXXPSMWEI-UHFFFAOYSA-N
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Description

4-Hydroxy-6,6-dimethylpiperidin-2-one is a bicyclic organic compound featuring a piperidin-2-one core with hydroxyl and dimethyl substituents. Its molecular formula is C₇H₁₃NO₂, and it combines a lactam ring (piperidin-2-one) with a hydroxyl group at position 4 and two methyl groups at position 6. This structure confers unique physicochemical properties, such as hydrogen-bonding capability (via the hydroxyl group) and steric hindrance (from the methyl groups), making it relevant in pharmaceutical and materials chemistry.

Properties

IUPAC Name

4-hydroxy-6,6-dimethylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)4-5(9)3-6(10)8-7/h5,9H,3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJCIJXXPSMWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(=O)N1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6,6-dimethylpiperidin-2-one typically involves the reduction of 4-oxo-2,2,6,6-tetramethylpiperidine. This reduction can be achieved through catalytic hydrogenation in water, followed by reaction with formaldehyde or paraformaldehyde in the presence of formic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of 4-Hydroxy-6,6-dimethylpiperidin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The crude product is typically purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6,6-dimethylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with varying degrees of saturation.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is commonly employed.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions include various ketones, aldehydes, and substituted piperidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-6,6-dimethylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 4-hydroxy-6,6-dimethylpiperidin-2-one and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features References
4-Hydroxy-6,6-dimethylpiperidin-2-one 4-hydroxy, 6,6-dimethyl C₇H₁₃NO₂ 143.18 (calculated) Piperidinone ring, hydroxyl at C4 -
6,6-Dimethylpiperidin-2-one 6,6-dimethyl C₇H₁₃NO 139.18 No hydroxyl group; simpler lactam
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-one 1-hydroxy, 2,2,6,6-tetramethyl C₉H₁₇NO₂ 171.24 Additional methyl groups; hydroxyl at C1
4-Hydroxy-5,6-dimethylpyridin-2(1H)-one 4-hydroxy, 5,6-dimethyl C₇H₉NO₂ 155.15 Pyridinone ring (aromatic)

Key Observations :

  • Hydroxyl Position : The hydroxyl group in the target compound (C4) contrasts with 1-hydroxy analogs (e.g., 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one), which may exhibit different hydrogen-bonding patterns and acidity .
  • Ring Type: Pyridinone derivatives (e.g., 4-hydroxy-5,6-dimethylpyridin-2(1H)-one) exhibit aromaticity, influencing electronic properties and reactivity compared to non-aromatic piperidinones .

Physicochemical Properties

  • Solubility: Hydroxyl groups generally enhance water solubility. For example, 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one (MW 171.24) is likely more polar than non-hydroxylated analogs like 6,6-dimethylpiperidin-2-one .
  • Melting/Boiling Points: Methyl groups increase hydrophobicity and may elevate melting points. Pyridinone derivatives (e.g., 4-hydroxy-5,6-dimethylpyridin-2(1H)-one) typically have higher melting points due to aromatic stacking .

Biological Activity

4-Hydroxy-6,6-dimethylpiperidin-2-one (HDMP) is a heterocyclic organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of HDMP, focusing on its mechanisms of action, therapeutic properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Hydroxy-6,6-dimethylpiperidin-2-one is C₇H₁₃NO₂, with a molecular weight of approximately 143.19 g/mol. Its structure features a piperidine ring with two methyl groups at the 6-position and a hydroxyl group at the 4-position, contributing to its unique reactivity and biological interactions.

Property Value
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.19 g/mol
Functional GroupsHydroxyl (-OH), Ketone
Structural FeaturesPiperidine ring

The biological activity of HDMP is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl and keto groups allows for hydrogen bonding and other interactions that can influence enzyme activity and receptor binding affinity.

Key Mechanisms:

  • Enzyme Inhibition : HDMP has been shown to inhibit certain enzymes, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
  • Receptor Modulation : Interaction with neurotransmitter receptors may provide insights into its use in neurological disorders.

Therapeutic Applications

Research indicates that HDMP exhibits a range of therapeutic properties:

  • Anticancer Activity : In vitro studies have demonstrated that HDMP can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival.
  • Neuroprotective Effects : Preliminary studies suggest that HDMP may protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, suggesting its utility in developing new antibiotics.

Case Studies and Research Findings

  • Anticancer Activity :
    A study evaluated the cytotoxic effects of HDMP on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency against specific cancer types. The mechanism was linked to the induction of apoptosis through caspase activation.
  • Neuroprotection :
    In an experimental model of oxidative stress-induced neuronal injury, HDMP showed protective effects by reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses. This suggests its potential as a therapeutic agent for neurodegenerative disorders like Alzheimer's disease.
  • Antimicrobial Activity :
    A series of tests demonstrated that HDMP exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of HDMP, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
Piperidine-2,4-dioneLacks methyl groups at the 6-positionDifferent reactivity due to absence of methyl groups
2,6-DimethylpiperidineMethyl groups at 2- and 6-positionsLacks keto groups; different applications
4-HydroxycoumarinContains a coumarin structureDifferent functional properties; primarily aromatic

The unique substitution pattern of HDMP imparts distinct chemical properties that enhance its biological activity compared to these similar compounds.

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